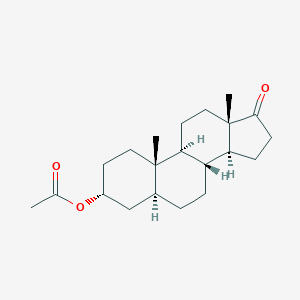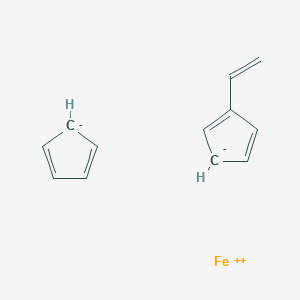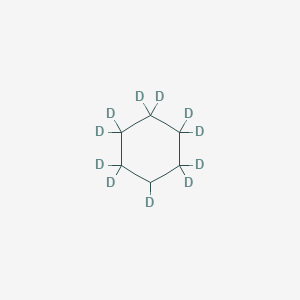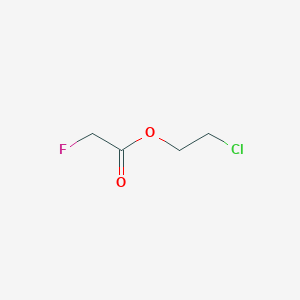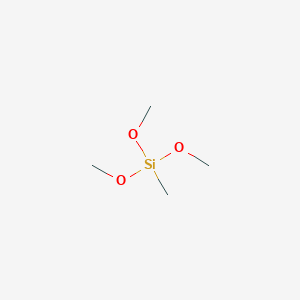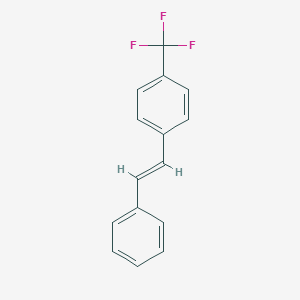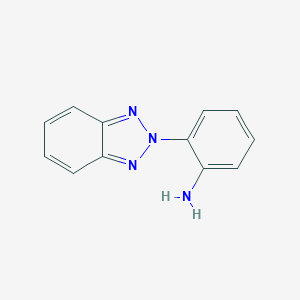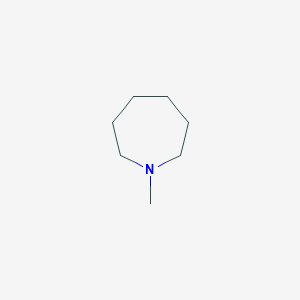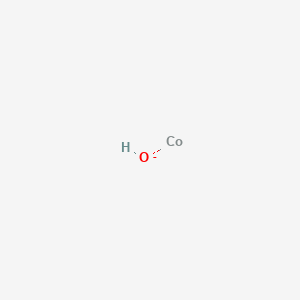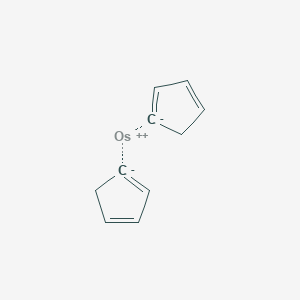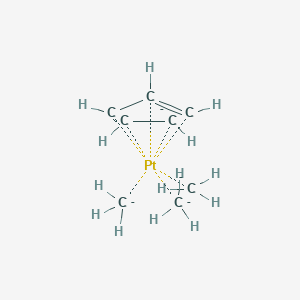
Cyclopenta-2,4-dien-1-yltrimethylplatinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-2,4-dien-1-yltrimethylplatinum, also known as CpPtMe3, is a platinum-based compound . It has a molecular weight of 305.28 and its IUPAC name is 2,4-cyclopentadien-1-yl (trimethyl)platinum .
Molecular Structure Analysis
The InChI code for Cyclopenta-2,4-dien-1-yltrimethylplatinum is1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3; . This indicates that the molecule is composed of a cyclopentadienyl ring bonded to a platinum atom, which is also bonded to three methyl groups. Physical And Chemical Properties Analysis
Cyclopenta-2,4-dien-1-yltrimethylplatinum has a molecular weight of 305.27500 . It has a boiling point of 41.5ºC at 760mmHg and a melting point of 104-106ºC . The compound appears as a white to off-white powder .科学研究应用
Sigmatropic Shifts and Diels-Alder Addition
Cyclopenta-2,4-dien-1-yltrimethylplatinum and its derivatives play a significant role in the field of organic chemistry, particularly in understanding the sigmatropic shifts and their implications in Diels-Alder reactions. Research involving cyclopenta-2,4-dien-1-yltrimethylsilane, a compound with structural similarities, has shed light on temperature-dependent dynamic processes in Diels-Alder additions. Computational studies reveal that the sigmatropic migration of trimethylsilyl groups is a dominant factor in these reactions, offering insights into the thermodynamics of such additions and the interconversion between different isomers (Zhang & Liang, 2021).
Development of Anticancer Agents
Research into the synthesis of new series of half-sandwich lanthanum(III), erbium(III), and ytterbium(III) complexes with organometallic ferrocenyl Schiff base ligands, including cyclopenta-2,4-dien-1-yl derivatives, has opened avenues for developing potential antibacterial and anticancer drugs. These compounds have shown promising biological activity against various bacterial species and breast cancer cell lines, hinting at the potential of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in medicinal chemistry (Deghadi & Mohamed, 2022).
Anharmonic Thermochemistry
The study of cyclopentadiene derivatives, which are structurally related to cyclopenta-2,4-dien-1-yltrimethylplatinum, contributes to the understanding of their thermochemistry, especially in combustion modeling. Research on these derivatives highlights the importance of high-level ab initio quantum chemistry calculations for predicting thermochemical properties, offering insights into the combustion processes of such compounds (Catoire, Swihart, Gaïl, & Dagaut, 2003).
Cytotoxicity and Anticancer Properties
The exploration of (dimethylamino)-functionalised and 7-azaindole-substituted 'titanocene' anticancer agents, including cyclopenta-2,4-dien-1-ylidene derivatives, has provided valuable data on their cytotoxicity against cancer cell lines. Such studies are crucial for understanding the potential of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in developing new anticancer treatments, highlighting their effectiveness compared to traditional platinum-based drugs (Hogan et al., 2008).
Redox-active Ligands
Investigations into redox-active chelating ligands, such as 2,5-diphenyl-3,4-bis(2-pyridyl)cyclopenta-2,4-dien-1-one, demonstrate the versatility of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in creating molecular electrochemical sensors. These studies underline the potential applications of these compounds in developing new materials with specific electronic and photophysical properties (Siemeling et al., 2004).
安全和危害
属性
IUPAC Name |
carbanide;cyclopenta-1,3-diene;platinum(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGEZAUPWGBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta-2,4-dien-1-yltrimethylplatinum | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

